4-Fluorobenzoyl chloride

Polymer Chemistry Poly(arylene ether ketone) Monomer Synthesis

4-Fluorobenzoyl chloride (CAS 403-43-0), also known as p-fluorobenzoyl chloride, is a para-fluorinated aromatic acyl chloride with the linear formula FC6H4COCl and a molecular weight of 158.56 g/mol. This clear, colorless to light yellow liquid serves as a key acylating agent for introducing the 4-fluorobenzoyl moiety into pharmaceutical intermediates, agrochemicals, and advanced polymer systems.

Molecular Formula C7H4ClFO
Molecular Weight 158.56 g/mol
CAS No. 403-43-0
Cat. No. B041661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzoyl chloride
CAS403-43-0
Synonyms4-Fluorobenzoyl Chloride;  4-Fluorobenzenecarbonyl Chloride;  4-Fluorobenzoic Acid Chloride;  4-Fluorobenzoyl Chloride;  NSC 88305;  p-Fluorobenzoic Acid Chloride;  p-Fluorobenzoyl Chloride
Molecular FormulaC7H4ClFO
Molecular Weight158.56 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)Cl)F
InChIInChI=1S/C7H4ClFO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H
InChIKeyCZKLEJHVLCMVQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzoyl Chloride (CAS 403-43-0): Procurement and Technical Specification Guide for Pharmaceutical and Polymer Intermediates


4-Fluorobenzoyl chloride (CAS 403-43-0), also known as p-fluorobenzoyl chloride, is a para-fluorinated aromatic acyl chloride with the linear formula FC6H4COCl and a molecular weight of 158.56 g/mol . This clear, colorless to light yellow liquid serves as a key acylating agent for introducing the 4-fluorobenzoyl moiety into pharmaceutical intermediates, agrochemicals, and advanced polymer systems [1]. The para-positioned fluorine atom imparts distinct electronic effects to the aromatic ring while maintaining a reactive acyl chloride functional group at the opposite end, enabling predictable and regioselective acylation chemistry [2].

Acylating Agent Introduces 4-fluorobenzoyl moiety for polymer and pharmaceutical synthesis
Regiochemistry Para-fluoro orientation ensures linear monomer architecture and predictable reactivity
Dual Reactivity Acyl chloride for initial attachment; para-fluoro group enables post-functionalization

Why Generic Substitution of 4-Fluorobenzoyl Chloride with Other Benzoyl Chloride Analogs Fails in Critical Synthetic Pathways


Benzoyl chloride analogs bearing different substituents or substitution patterns cannot be freely interchanged due to fundamental differences in electronic properties, regiochemical outcomes, and downstream functionalization potential. The para-fluoro substituent of 4-fluorobenzoyl chloride exerts a unique balance of electron-withdrawing inductive effect (−I) and electron-donating resonance effect (+M), which directly modulates both the electrophilicity of the acyl chloride and the reactivity of the fluorinated aromatic ring toward subsequent nucleophilic aromatic substitution [1]. Unlike the ortho- and meta-isomers, which introduce steric hindrance or misdirected electronic activation, the para-fluoro orientation ensures predictable, linear molecular architecture essential for polymer backbone construction and consistent pharmacophore geometry in drug candidates [2]. Substituting with non-fluorinated benzoyl chloride eliminates the 19F NMR handle used for reaction monitoring and metabolic tracking; substituting with 4-chlorobenzoyl chloride or 4-methoxybenzoyl chloride substantially alters reaction rates and fails to provide the same balance of stability and post-functionalization capability [3].

Electronic Mismatch
Non-fluorinated or ortho/meta-fluoro analogs alter electrophilicity and regiochemical outcome, disrupting polymer architecture
Loss of Spectroscopic Handle
Substitution with non-fluorinated benzoyl chloride removes the 19F NMR handle for reaction monitoring
Lost Post-Functionalization
Analogs like 4-trifluoromethylbenzoyl chloride lack the reactive fluoro substituent required for nucleophilic aromatic substitution

Quantitative Differentiation of 4-Fluorobenzoyl Chloride (CAS 403-43-0) from Closest Analogs: Procurement-Relevant Evidence


Para-Fluoro Regiochemistry Drives 82% Isolated Yield in Regioselective Bis-Acylation for High-Performance Polymer Precursors

In Friedel-Crafts acylation of 2,6-dimethylnaphthalene, 4-fluorobenzoyl chloride affords 1,5-bis(4-fluorobenzoyl)-2,6-dimethylnaphthalene with 82% isolated yield and complete regioselectivity, confirmed by X-ray crystallography [1]. The para-fluoro orientation enables linear, non-coplanar monomer architecture essential for subsequent polycondensation; the resulting polymer exhibits solubility in ordinary organic solvents (THF, chloroform, NMP), whereas the polymer derived from the analogous non-methylated 2,6-bis(4-fluorobenzoyl)naphthalene monomer is insoluble in all solvents except strong acids [1]. In a related system, Friedel-Crafts acylation of 2,2-bis[4-(1-naphthoxy)phenyl]hexafluoropropane with 4-fluorobenzoyl chloride in methylene chloride with dimethylsulfone also yields 82% isolated product [2].

Regioselective Bis-Acylation Yield
Head-to-head
82% isolated yield, complete regioselectivity (X-ray)
Enables linear monomer for soluble PAEK synthesis
Friedel-Crafts acylation at 180°C
Polymer Chemistry Poly(arylene ether ketone) Monomer Synthesis

Post-Functionalization Capability via Nucleophilic Aromatic Substitution: Unique Differentiation from 4-Trifluoromethylbenzoyl Chloride

In acid-catalyzed benzoylation of Diels-Alder polyphenylenes, 4-fluorobenzoyl chloride affords lateral 4-(fluorobenzoyl)phenyl substituents that are subsequently functionalized via nucleophilic aromatic substitution of the reactive fluoro substituent with 4-methoxyphenol [1]. In contrast, when 4-(trifluoromethyl)benzoyl chloride is used under identical conditions, the resulting polymer exhibits increased hydrophobicity but lacks the reactive fluoro substituent necessary for further chemical elaboration [1]. This reactivity distinction is intrinsic to the para-fluoro group: the fluorine atom serves as a leaving group for nucleophilic aromatic substitution only when activated by the adjacent electron-withdrawing carbonyl group, enabling site-selective post-polymerization modification [2].

Post-Functionalization Capability
Head-to-head
Fluoro substituent undergoes nucleophilic aromatic substitution with 4-methoxyphenol
Supports orthogonal dual-reactivity strategy
Comparator (4-CF3-benzoyl chloride) lacks reactive site
Polymer Post-Functionalization Nucleophilic Aromatic Substitution Materials Science

Physical State and Handling Advantages Over Solid Benzoyl Chloride: Melting Point 10–12°C vs. −1°C

4-Fluorobenzoyl chloride is a liquid at standard ambient temperature with a melting point of 10–12°C (lit.) and a density of 1.342 g/mL at 25°C [1], whereas unsubstituted benzoyl chloride melts at −1°C and freezes readily in typical laboratory and manufacturing environments [2]. The higher melting point of 4-fluorobenzoyl chloride reduces the risk of solidification in unheated transfer lines and storage vessels, which can cause blockages and require costly thermal management in multi-kilogram production campaigns . Additionally, its boiling point of 82°C at 20 mmHg enables vacuum distillation purification without excessive thermal stress .

Melting Point & Processability
Cross-study
Tm 10–12°C vs. −1°C for benzoyl chloride
Reduces line-freezing risk during large-scale handling
ΔTm = 11–13°C higher
Physical Properties Process Chemistry Formulation

High-Conversion Acylation in Pharmaceutical Intermediate Synthesis: 73% Isolated Yield Under Mild Conditions

In the patented synthesis of the pharmaceutical intermediate AVE3085 (US08309608B2), reaction of 2-aminoindane hydrochloride with 4-fluorobenzoyl chloride (270 mmol) in THF with triethylamine at room temperature for 2 hours yields 47.8 g (73% isolated yield) of the target benzamide product after crystallization from methanol . The reaction proceeds at ambient temperature without external heating, demonstrating the sufficient electrophilicity of 4-fluorobenzoyl chloride to achieve high conversion under mild conditions compatible with sensitive amine substrates . Comparative data for analogous reactions using 2-fluorobenzoyl chloride indicates different reactivity profiles: aminolysis of 4-fluorobenzoyl chloride with o-phenetidine produces a 1:1 mixture of amide and amine hydrochloride, whereas higher yields of pure aminolysis products are achieved in pyridine medium at 20°C or with catalytic pyridine on heating [1].

Pharmaceutical Amide Formation
Cross-study
73% isolated yield at room temperature
Supports scalable, mild-condition acylation
Ortho-isomer gives amide:amine·HCl mixture
Pharmaceutical Synthesis Amide Formation Process Chemistry

Para-Fluoro Orientation Enables Quantitative Polycondensation to High-Molecular-Weight Polymers (Mn ~85,000)

Polycondensation of 1,5-bis(4-fluorobenzoyl)-2,6-dimethylnaphthalene (derived from 4-fluorobenzoyl chloride) with bisphenol A in toluene/NMP mixed solvent with excess K2CO3 at 180°C for 16 hours yields poly(arylene ether-ketone) with number-average molecular weight Mn ~85,000 (GPC-LALLS) and quantitative conversion [1]. The polymer exhibits a glass transition temperature of 238°C and 5% weight loss temperature of 457°C [1]. In contrast, polycondensation of the non-methylated analog 2,6-bis(4-fluorobenzoyl)naphthalene with bisphenol A yields a polymer that is completely insoluble in all solvents except concentrated sulfuric acid, rendering it unprocessable by conventional solution-based fabrication methods [1].

Polymer Molecular Weight
Head-to-head
Mn ~85,000; soluble in THF, CHCl₃, NMP
Demonstrates processable high-MW polymer formation
Non-methylated analog insoluble in most solvents
Polymer Synthesis Polycondensation Molecular Weight

Enabling 18F-Radiolabeling in Solid-Phase Peptide Synthesis: Direct Comparison of Acylating Agents

In solid-phase synthesis of the 30mer peptide cCPE290-319 for claudin-4 targeting, labeling with fluorine-18 was achieved using N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) and 4-[18F]fluorobenzoyl chloride as 18F-acylating agents; the 4-[18F]fluorobenzoyl chloride approach was determined to be the most advantageous when [18F]SFB was reacted with the resin-bound 30mer containing an N-terminal 6-aminohexanoic spacer [1]. In a separate study, synthesis of [18F]NNC 12-0817 and [18F]NNC 12-0818 starting from N,N-dimethylaniline and 4-fluorobenzoyl chloride yielded the radioligands with radiochemical purity exceeding 99% after HPLC purification [2]. The para-fluoro group provides a unique synthetic handle: it can be directly replaced with 18F via nucleophilic aromatic substitution or the intact 4-fluorobenzoyl group can be used as a prosthetic group for biomolecule conjugation, offering dual radiolabeling strategies not available with non-fluorinated or ortho/meta-fluorinated analogs [1].

18F-Radiolabeling Versatility
Head-to-head
>99% radiochemical purity, dual labeling strategy
Enables direct 18F substitution or prosthetic group approach
Not possible with non-fluorinated benzoyl chloride
PET Imaging Radiochemistry Peptide Labeling

Procurement-Relevant Application Scenarios for 4-Fluorobenzoyl Chloride (CAS 403-43-0)


Monomer Synthesis for Soluble, High-Performance Poly(Arylene Ether Ketone)s

4-Fluorobenzoyl chloride is the acylating agent of choice for preparing 1,5-bis(4-fluorobenzoyl)-2,6-dimethylnaphthalene, a key monomer that yields soluble, processable poly(arylene ether ketone) with Mn ~85,000 and Tg = 238°C. The 82% isolated yield and crystallographically-confirmed regioselectivity demonstrate that this compound uniquely enables the linear, non-coplanar monomer architecture required for solution-processable high-performance polymers [1]. Ortho- or meta-fluorobenzoyl chloride isomers produce misdirected substitution patterns that yield insoluble, unprocessable materials, making 4-fluorobenzoyl chloride the only viable procurement option for this polymer class [1].

Post-Functionalizable Polymer Membrane Fabrication

In the synthesis of advanced ion-exchange membranes based on Diels-Alder polyphenylenes, 4-fluorobenzoyl chloride enables a two-step functionalization strategy: initial Friedel-Crafts acylation to attach the 4-fluorobenzoyl group, followed by nucleophilic aromatic substitution of the reactive fluoro substituent with functional nucleophiles such as 4-methoxyphenol [1]. This orthogonal reactivity is absent in 4-(trifluoromethyl)benzoyl chloride and other benzoyl chloride analogs, which terminate the synthetic sequence after acylation. Procurement of 4-fluorobenzoyl chloride is therefore mandatory for membrane development programs requiring post-polymerization chemical elaboration [1].

Radiopharmaceutical PET Tracer Development via Dual 18F-Labeling Strategies

4-Fluorobenzoyl chloride supports two distinct 18F-radiolabeling pathways: direct nucleophilic aromatic substitution to replace the para-fluoro group with 18F, yielding 4-[18F]fluorobenzoyl chloride for use as an acylating prosthetic group, or incorporation of the intact 4-fluorobenzoyl moiety into precursors for subsequent 18F labeling. This dual capability, demonstrated in the synthesis of [18F]NNC 12-0817/0818 with >99% radiochemical purity [1] and in solid-phase labeling of claudin-4 targeting peptides [2], is not available with non-fluorinated benzoyl chloride or ortho/meta-fluorinated isomers. For PET tracer development programs, 4-fluorobenzoyl chloride is the only benzoyl chloride derivative that provides this labeling flexibility [1][2].

Scalable Pharmaceutical Amide Bond Formation Under Mild Conditions

In the patented synthesis of pharmaceutical intermediate AVE3085, 4-fluorobenzoyl chloride achieves 73% isolated yield in amide formation at room temperature in 2 hours without specialized catalysts or cryogenic conditions [1]. This mild, high-yielding protocol reduces process complexity and capital costs relative to routes requiring ortho-fluorobenzoyl chloride, which produces significant amine hydrochloride side-products under similar conditions [2]. For process chemists scaling amide bond formation from bench to pilot plant, 4-fluorobenzoyl chloride offers a robust, reproducible, and cost-effective acylation strategy [1].

Application
Selection Property
Validation Focus
PAEK monomer synthesis
Para-fluoro regiochemistry for linear architecture
Regioselectivity confirmed; solution-processable polymer achieved
Post-polymerization functionalization
Fluoro substituent as leaving group for nucleophilic aromatic substitution
Secondary functionalization with nucleophiles demonstrated
18F-Radiolabeling strategies
Dual pathway: direct aromatic 18F substitution or [18F]acyl prosthetic group
High radiochemical purity reported
Scalable amide bond formation
Ambient-temperature acylation with high conversion
High yield reported under mild conditions

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